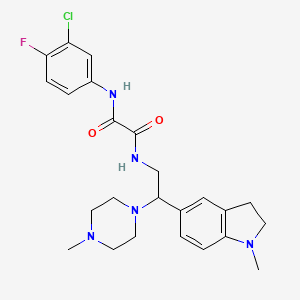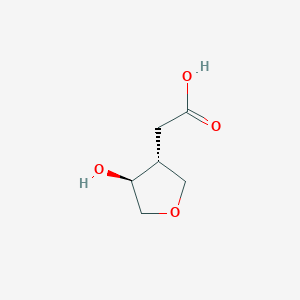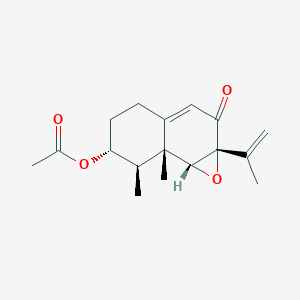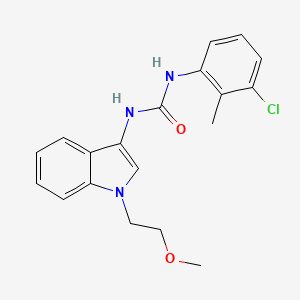
3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H19ClN4O3S2 and its molecular weight is 438.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Modifications
Synthesis of New Modified Aza Heterocycles : The synthesis of new aza heterocycles, based on reactions of 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with piperidine and other amines, leads to derivatives that could potentially include the target molecule due to the involvement of similar sulfonamide and piperidine structures. This demonstrates a method for creating various aza heterocycles, including potentially those similar to the target compound, which could have applications in medicinal chemistry and drug design (Tyrkov, 2006).
Sulfomethylation of Di-, Tri-, and Polyazamacrocycles : Describes the sulfomethylation process of piperazine and polyazamacrocycles, which could be a pivotal step in modifying compounds like the target molecule to enhance its chemical properties or biological activity. This method may aid in creating more effective chelating agents or pharmaceuticals with improved solubility or therapeutic potential (van Westrenen & Sherry, 1992).
Biological and Pharmacological Screening
Synthesis and Antimicrobial Activity of Heterocycles : This research explores the antimicrobial potential of 1,2,4-triazole derivatives, which could indicate the utility of compounds like the target molecule in developing new antimicrobials. Such derivatives have been found to possess significant antimicrobial activity, suggesting their potential application in addressing drug-resistant bacterial infections (Bektaş et al., 2007).
Inhibition of Human Carbonic Anhydrase Isozymes : The study of benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrases (CAs) provides insight into the therapeutic applications of sulfonamide derivatives, including the target compound, in treating conditions like glaucoma, epilepsy, or cancer. The research underscores the importance of sulfonamide derivatives in medicinal chemistry, particularly for their enzyme inhibition properties, which could extend to the target compound's potential uses (Alafeefy et al., 2015).
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S2/c1-21-18(24)23(14-7-3-2-4-8-14)17(20-21)13-6-5-11-22(12-13)28(25,26)16-10-9-15(19)27-16/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUASXLSYYVIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)

![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)

![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)





